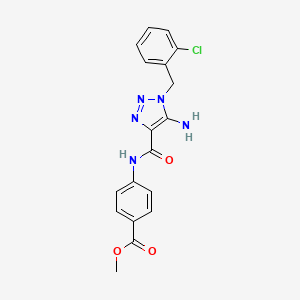

methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O3/c1-27-18(26)11-6-8-13(9-7-11)21-17(25)15-16(20)24(23-22-15)10-12-4-2-3-5-14(12)19/h2-9H,10,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQVABULRFXARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the triazole ring can produce partially hydrogenated triazoles .

Scientific Research Applications

Anticancer Activity

Research has shown that methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate exhibits significant anticancer properties. Case studies have demonstrated its efficacy against several cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways. For instance, studies indicate that compounds with similar triazole structures can inhibit cell proliferation by increasing apoptotic markers and disrupting mitochondrial membrane potential .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | < 100 | Apoptosis induction |

| MCF-7 | < 100 | Cell cycle arrest |

| HeLa | < 100 | Mitochondrial disruption |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. The triazole moiety is known for its ability to inhibit fungal growth and has been studied against various pathogens. The interaction with microbial enzymes may lead to cell death or growth inhibition.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the triazole ring.

- Introduction of the chlorobenzyl group.

- Carboxamide formation.

The precise mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cancer progression and microbial resistance.

Research Findings

Recent studies have highlighted the potential of this compound as a lead candidate for drug development. For example:

- A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds exhibited promising results in preclinical trials for cancer therapies .

- Another research article indicated that modifications to the triazole structure could enhance biological activity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural and functional attributes can be contextualized against similar triazole-based derivatives, as outlined below:

Table 1: Comparative Analysis of Triazole Derivatives

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Halogen Influence : The 2-chlorobenzyl group in the target compound contrasts with bromo or fluoro analogs (e.g., compound 4 in ). Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating groups like methoxy in , but reduce solubility relative to fluorine derivatives.

- Ester vs.

- Molecular Weight and Bioavailability : The target compound’s higher molecular weight (~409.8 g/mol) compared to (347.8 g/mol) may impact membrane permeability, a critical factor in drug design.

Research Findings and Limitations

- Activity Data Gap : While halogenated triazoles (e.g., ) show therapeutic promise, the target compound’s biological efficacy remains unvalidated in the provided evidence.

Biological Activity

Methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds known for their significant biological properties. The 1,2,3-triazole moiety is particularly noted for its role in various bioactive compounds, including antifungal, antibacterial, and antitumor agents. The incorporation of amino and carboxamide functionalities enhances their pharmacological profiles by improving solubility and bioavailability.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl azide with appropriate nitriles under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown effectiveness against various bacterial strains including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of cell wall synthesis and disruption of membrane integrity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15.625 - 62.5 | Antistaphylococcal |

| Reference Compound (Ciprofloxacin) | 0.381 - 0.7625 | Antistaphylococcal |

Antimalarial Activity

The antimalarial potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have been evaluated against Plasmodium species. In vitro studies indicate that these compounds can effectively inhibit the growth of resistant strains such as P. falciparum.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., HepG2 and Vero cells) reveal that many triazole derivatives exhibit low cytotoxicity at therapeutic concentrations. For example, compounds tested showed CC50 values greater than 100 µM, indicating a favorable safety profile for further development.

The mechanisms underlying the biological activity of triazoles are multifaceted:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Many triazoles induce changes in membrane permeability leading to cell lysis.

- Targeting DNA Synthesis : Some derivatives interfere with nucleic acid synthesis pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against various bacterial strains. This compound showed promising results with an MIC comparable to standard antibiotics.

Case Study 2: Antimalarial Potential

In another investigation focusing on antimalarial activity, several triazole derivatives were tested against P. berghei in murine models. Compounds exhibited significant reduction in parasitemia levels compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-(5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and how can reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Condensation of 2-chlorobenzylamine with a suitable isocyanide derivative (e.g., methyl 4-isocyanatobenzoate) to form an imidoyl chloride intermediate .

- Step 2 : Azide cyclization via sodium azide (NaN₃) under reflux conditions to generate the triazole core. Reaction time and temperature (e.g., 4–6 hours at 80–100°C) are critical to avoid byproducts .

- Yield Optimization : Use glacial acetic acid as a catalyst in ethanol solvent to enhance regioselectivity. Monitor purity via HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of azide to intermediate) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify key signals:

- 2-Chlorobenzyl group : Aromatic protons (δ 7.2–7.5 ppm), methylene bridge (δ 5.2–5.5 ppm).

- Triazole core : NH₂ protons (δ 6.8–7.0 ppm), carboxamide carbonyl (δ 165–170 ppm in ¹³C NMR) .

- FTIR : Confirm functional groups: NH₂ stretch (~3400 cm⁻¹), triazole C=N (~1600 cm⁻¹), ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives like this compound?

- Methodological Answer :

- Hypothesis Testing : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to assess tissue specificity. Replicate assays under standardized conditions (e.g., 48-hour incubation, 10 µM concentration) .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to protein content (Bradford assay) .

- Structural Confounds : Test analogs (e.g., replacing 2-chlorobenzyl with 4-fluorophenyl) to isolate substituent effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at B3LYP/6-31G* level .

- Molecular Docking : Target enzymes (e.g., cyclooxygenase-2 or EGFR kinase) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 20 ns trajectories) .

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. What experimental designs evaluate environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and analyze degradation products via LC-MS .

- Hydrolytic Stability : Incubate at 25°C and 40°C in PBS (pH 7.4 and 9.0) for 14 days. Monitor ester hydrolysis via TLC .

- Ecotoxicology : Use Daphnia magna or algal bioassays to assess EC₅₀ values .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a broader study of triazole-based enzyme inhibitors?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.